Cas no 2137606-56-3 (1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)-)

1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- is a spirocyclic compound featuring both a dioxolane ring and a hydroxyl-functionalized cyclohexane core, with an additional 2-aminoethyl substituent at the 7-position. This structure imparts versatility in synthetic applications, particularly as a bifunctional intermediate in organic and medicinal chemistry. The presence of the amine and hydroxyl groups enables selective derivatization, facilitating its use in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The spirocyclic framework enhances stability while maintaining reactivity, making it suitable for controlled functionalization. Its balanced polarity and structural rigidity contribute to its utility in multi-step syntheses, where precise molecular modifications are required.
1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- structure
2137606-56-3 structure
Product Name:1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)-
CAS No:2137606-56-3
MF:C10H19NO3
MW:201.262763261795
CID:5277151
Update Time:2025-06-14

1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)-
    • Inchi: 1S/C10H19NO3/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h12H,1-8,11H2
    • InChI Key: JUOCQTXVNZPPAC-UHFFFAOYSA-N
    • SMILES: O1C2(CCCC(CCN)(O)C2)OCC1

1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- Pricemore >>

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Additional information on 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)-

Comprehensive Overview of 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- (CAS No. 2137606-56-3)

The compound 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- (CAS No. 2137606-56-3) is a spirocyclic organic molecule featuring a unique structural framework. This compound has garnered significant attention in pharmaceutical and chemical research due to its versatile applications in drug discovery and material science. The presence of both a 1,4-dioxaspiro ring and an aminoethyl functional group makes it a valuable intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential role as a building block for bioactive compounds, given its ability to modulate molecular interactions.

In recent years, the demand for spirocyclic compounds like 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- has surged, driven by their utility in designing novel therapeutics. The compound's CAS No. 2137606-56-3 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Its structural complexity and functional diversity align with current trends in fragment-based drug design and click chemistry, making it a hotspot for innovation. Users often inquire about its synthesis, purity, and commercial availability, underscoring its practical importance.

One of the key advantages of 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- lies in its compatibility with green chemistry principles. As sustainability becomes a priority, researchers seek eco-friendly synthetic routes for such intermediates. The compound's spirocyclic core offers stability and conformational rigidity, which are desirable traits in drug delivery systems and catalysis. These attributes have led to its exploration in bioconjugation and nanomaterial applications, addressing contemporary challenges in biotechnology.

From a commercial perspective, CAS No. 2137606-56-3 is often associated with high-purity standards and scalable production. Suppliers emphasize its role in high-throughput screening and combinatorial chemistry, where precision and reproducibility are critical. The compound's aminoethyl moiety also enables facile derivatization, catering to the growing demand for custom synthesis services. This flexibility has positioned it as a staple in medicinal chemistry libraries and pharmaceutical R&D pipelines.

Looking ahead, 1,4-Dioxaspiro[4.5]decan-7-ol, 7-(2-aminoethyl)- is poised to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its structural features align with the need for targeted degradation strategies, a trending topic in drug development. As search queries for spirocyclic scaffolds and aminoethyl derivatives rise, this compound continues to attract interdisciplinary interest, bridging gaps between chemistry, biology, and materials science.

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